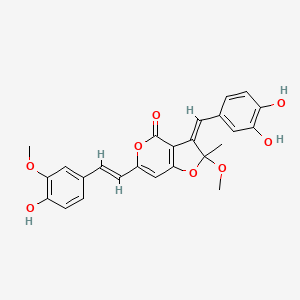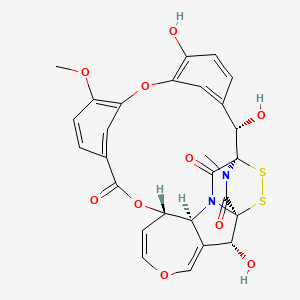
Siponimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Siponimod, also known as this compound, is a selective sphingosine-1-phosphate receptor modulator. It is primarily used for the treatment of multiple sclerosis (MS), specifically secondary progressive multiple sclerosis (SPMS) with active disease. This compound helps in reducing the frequency of relapses and delaying the progression of physical disability in patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of siponimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the azetidine ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired transformations. Detailed synthetic routes are often proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the final product. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and chromatography. Quality control measures are implemented at various stages to ensure the consistency and safety of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Siponimod undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, siponimod is used as a model compound to study sphingosine-1-phosphate receptor modulation. Researchers investigate its binding affinity, selectivity, and the structural basis of its interaction with receptors .
Biology
In biological research, this compound is used to study the role of sphingosine-1-phosphate receptors in immune cell trafficking. It helps in understanding the mechanisms of immune cell migration and its implications in autoimmune diseases .
Medicine
Medically, this compound is used to treat multiple sclerosis. Clinical trials have demonstrated its efficacy in reducing relapse rates and delaying disability progression in patients with secondary progressive multiple sclerosis .
Industry
In the pharmaceutical industry, this compound serves as a reference compound for the development of new sphingosine-1-phosphate receptor modulators. It is also used in the formulation of oral medications for multiple sclerosis .
Wirkmechanismus
Siponimod exerts its effects by selectively binding to sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This binding prevents lymphocytes from exiting the lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps in reducing the immune-mediated attack on myelin, which is characteristic of multiple sclerosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis.
Ozanimod: A selective modulator of S1P1 and S1P5 receptors.
Ponesimod: Targets S1P1 receptors and is used for multiple sclerosis.
Uniqueness of Siponimod
This compound is unique in its selectivity for S1P1 and S1P5 receptors, which reduces the risk of off-target effects compared to other modulators like fingolimod. This selectivity contributes to its efficacy and safety profile in the treatment of multiple sclerosis .
Eigenschaften
Molekularformel |
C29H35F3N2O3 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19- |
InChI-Schlüssel |
KIHYPELVXPAIDH-APTWKGOFSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
Isomerische SMILES |
CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
Synonyme |
1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid BAF-312 BAF312 Mayzent siponimod |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


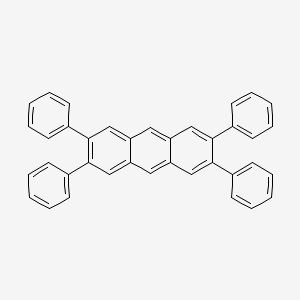
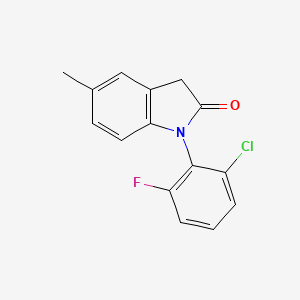
![(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B1250415.png)
![{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide](/img/structure/B1250416.png)
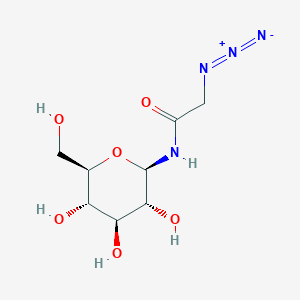
![5-Chlorobenzo[d][1,3]dioxol-4-amine](/img/structure/B1250420.png)
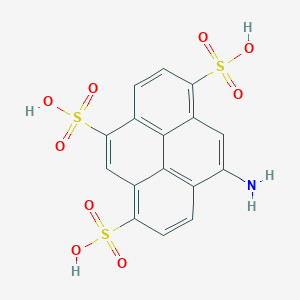
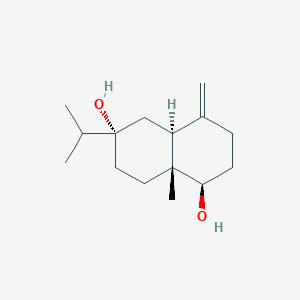

![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)
